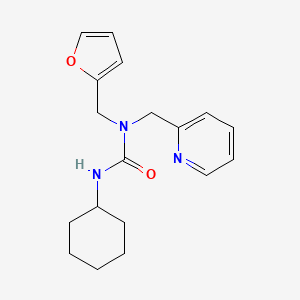
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a cyclohexyl group, a furan moiety, and a pyridine derivative, which may contribute to its pharmacological properties.
The molecular formula of this compound is C17H21N3O2 with a molecular weight of approximately 299.37 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | 4-cyclohexyl-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
| InChI Key | IWKKOMZLCAPPKA-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties:
- Antimicrobial Activity : Initial assays indicate that the compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug.
Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate a promising antimicrobial profile, especially against E. coli.
Anticancer Activity
The anticancer effects were assessed using several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.4 |
| MCF7 | 12.8 |
| HeLa | 10.5 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various disease models:
- In Vivo Antitumor Efficacy : A study involving mouse models of breast cancer demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling, indicating strong anti-inflammatory effects.
Propriétés
IUPAC Name |
3-cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-18(20-15-7-2-1-3-8-15)21(14-17-10-6-12-23-17)13-16-9-4-5-11-19-16/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXGWNBSKLUUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














